- Gold-catalyzed halogenation of aromatics by N-halosuccinimidesAngewandte Chemie, 2010, 49(11), 2028-2032,
Cas no 90-11-9 (1-Bromonaphthalene)
1-Bromonaphthalene is a versatile intermediate suitable for use in the synthesis of various naphthyl-based compounds and pharmaceuticals. Its brominated functionality enables efficient coupling reactions with nucleophiles, facilitating the creation of complex molecular structures. This product offers a high degree of reactivity and stability under controlled conditions.

1-Bromonaphthalene structure
商品名:1-Bromonaphthalene
1-Bromonaphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Bromonaphthalene
- 1-bromo-naphthalen
- 1-Naphthyl bromide
- -Bromonaphthalene
- I-Bromnaphthalin
- Naphthalene,1-bromo-
- α-bromonaphthalene
- A-BROMONAPHTHALENE
- 1-Bromonapthalene
- 1-BreMnaphthalene
- 1-Bromonaphtalene
- 1-naphthtylbromide
- 1-Naphtyl bromide
- '-bromonaphthalene
- alpha-Bromonaphthalene
- 1-Bromonaphthalene (ACI)
- Naphthalen-1-yl bromide
- NSC 6551
- α-Naphthyl bromide
- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
- NSC6551
- 1-bromonaphthalen
- Naphthalene, 1-bromo-
- 1-bromo-naphthalene
- 1-BROMONAPHTHALENE [MI]
- .alpha.-Naphthyl bromide
- HY-Y1119
- F9995-1655
- Q21050994
- EINECS 201-965-2
- B0618
- NSC-6551
- AKOS000120011
- CS-0017140
- SB66920
- 1-bromo-naphthaline
- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
- STR06472
- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
- AI3-02271
- Naphthalene, bromo-
- alpha-Naphthyl bromide
- BRN 1906414
- BBL104373
- bromonapthalene
- .alpha.-Bromonaphthalene
- 1-Bromonaphthalene, for synthesis, 97.0%
- a-Naphthyl bromide
- STL199165
- Bromonaphthalene
- 976Y53P08P
- SCHEMBL69629
- DTXSID30861681
- 27497-51-4
- 1-Bromonaphthalene, 97%
- 1-bromonaphthalene; alpha-bromonaphthalene
- UNII-976Y53P08P
- NS00041095
- MFCD00003868
- 90-11-9
- EN300-19782
- 1-bromonaphthaline
-
- MDL: MFCD00003868
- インチ: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
- InChIKey: DLKQHBOKULLWDQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C2C(=CC=CC=2)C=CC=1
- BRN: 1906414
計算された属性
- せいみつぶんしりょう: 205.97311g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 205.97311g/mol
- 単一同位体質量: 205.97311g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 11
- 複雑さ: 133
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色油状液体で、ナフタレンよりも匂いが強い。
- 密度みつど: 1.48 g/mL at 20 °C(lit.)
- ゆうかいてん: −2-−1 °C (lit.)
- ふってん: 133-134 °C/10 mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.6570(lit.)
- ようかいど: H2O: slightly soluble
- すいようせい: びようようせい
- PSA: 0.00000
- LogP: 3.60230
- かんど: 光に敏感
- マーカー: 1425
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- ようかいせい: 水に微溶解し、メタノール、エーテル、ブチルアミン、アセトン、ベンゼン、四塩化炭素、トリブチルアミンなどの溶媒に溶解する。
1-Bromonaphthalene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36
- 福カードFコード:8
- RTECS番号:QJ1545000
-
危険物標識:
- 包装グループ:III
- TSCA:Yes
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- リスク用語:R22
- 包装等級:III
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromonaphthalene 税関データ
- 税関コード:29036990
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-Bromonaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB109174-50 g |
1-Bromonaphthalene, 97%; . |
90-11-9 | 97% | 50 g |
€17.10 | 2023-07-20 | |
Key Organics Ltd | STR06472-10MG |
1-Bromonaphthalene |
90-11-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005042-25g |
1-Bromonaphthalene |
90-11-9 | 97% | 25g |
¥29 | 2024-05-21 | |
Apollo Scientific | OR14767-250g |
1-Bromonaphthalene |
90-11-9 | 96% | 250g |
£30.00 | 2025-02-19 | |
Apollo Scientific | OR14767-1Kg |
1-Bromonaphthalene |
90-11-9 | 96% | 1kg |
£57.00 | 2025-03-06 | |
Chemenu | CM140899-500g |
1-bromonaphthalene |
90-11-9 | 97% | 500g |
$*** | 2023-05-29 | |
Life Chemicals | F9995-1655-10g |
1-Bromonaphthalene |
90-11-9 | 95%+ | 10g |
$84.0 | 2023-09-05 | |
TRC | B685900-25 g |
1-Bromonapthalene |
90-11-9 | 25g |
$ 60.00 | 2022-01-10 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-250g |
1-Bromonaphthalene, 97% |
90-11-9 | 97% | 250g |
¥790.00 | 2023-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-50g |
1-Bromonaphthalene, 97% |
90-11-9 | 97% | 50g |
¥429.00 | 2023-02-09 |
1-Bromonaphthalene 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ; 16 h, 80 °C
リファレンス
- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimideCatalysis Letters, 2012, 142(3), 378-383,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 23 h, 70 °C
リファレンス
- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solventChemical Communications (Cambridge, 2004, (22), 2536-2537,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 24 h, 20 °C
リファレンス
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-BromosuccinimideACS Omega, 2018, 3(10), 12868-12877,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) , Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic CompoundsIndustrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic brominationTetrahedron Letters, 2013, 54(9), 1063-1066,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Lead tetraacetate , Magnesium oxide , Lithium bromide
リファレンス
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,
1998,
47(7),
1353-1355
,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid
リファレンス
- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride systemBulletin of the Chemical Society of Japan, 1989, 62(2), 439-43,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)HalogenationsAngewandte Chemie, 2020, 59(42), 18717-18722,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium bromide Catalysts: Mil 88 ; 25 min, 25 °C
リファレンス
- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalystJournal of Molecular Structure, 2023, 1285,,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C
1.3 Reagents: Water ; rt
リファレンス
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 14 h, 80 °C
リファレンス
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol , Water ; 2 - 6 h, reflux
リファレンス
- The conversion of phenols to the corresponding aryl halides under mild conditionsSynthesis, 2005, (4), 547-550,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C
リファレンス
- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienesChemical Communications (Cambridge, 2019, 55(16), 2332-2335,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Alumina , Copper bromide (CuBr2) Solvents: Carbon tetrachloride
リファレンス
- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halidesJournal of Organic Chemistry, 1988, 53(9), 2093-4,
ごうせいかいろ 19
1-Bromonaphthalene Raw materials
- [(E)-prop-1-enyl]benzene
- Naphthalene-1-boronic Acid Pinacol Ester
- Triethyl-1-naphthalenylgermane
- 1-Naphthylboronic acid
- 1-Naphthoic acid
- 1-Iodonaphthalene
1-Bromonaphthalene Preparation Products
1-Bromonaphthalene サプライヤー
atkchemica
ゴールドメンバー
(CAS:90-11-9)1-Bromonaphthalene
注文番号:CL11117
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:31
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-11-9)1-Bromonaphthalene
注文番号:1770251
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally
1-Bromonaphthalene 関連文献
-
Maria A. Lebedeva,Thomas W. Chamberlain,Alice Thomas,Bradley E. Thomas,Craig T. Stoppiello,Evgeniya Volkova,Mikhail Suyetin,Andrei N. Khlobystov Nanoscale 2016 8 11727
-
Merja J. Poropudas,J. Mikko Rautiainen,Raija Oilunkaniemi,Risto S. Laitinen Dalton Trans. 2016 45 17206
-
Xiaojin Wu,Jianrong (Steve) Zhou Chem. Commun. 2013 49 11035
-
Maria Emilia Pacheco,Liliana Bruzzone Anal. Methods 2013 5 6908
-
Takanori Matsuda,Souta Oyama Org. Biomol. Chem. 2020 18 3679
-
6. Tris(1-naphthyl)- and tris(2-naphthyl)methyl cations: highly crowded triarylmethyl cations?1George A. Olah,Qimu Liao,J. Casanova,Robert Bau,Golam Rasul,G. K. Surya Prakash J. Chem. Soc. Perkin Trans. 2 1998 2239
-
Hanhui Xu,Christian Wolf Chem. Commun. 2009 3035
-
Sanjay N. Jadhav,Chandrashekhar V. Rode Green Chem. 2017 19 5958
-
Kungen Teii,Shinji Kawakami,Seiichiro Matsumoto RSC Adv. 2016 6 87905
-
Liangru Yang,Xinchi Zhang,Pu Mao,Yongmei Xiao,Huanyu Bian,Jinwei Yuan,Wenpeng Mai,Lingbo Qu RSC Adv. 2015 5 25723
90-11-9 (1-Bromonaphthalene) 関連製品
- 52238-55-8(Naphthalene, 1,2,5,6-tetrabromo-)
- 524930-60-7(Benzo[xyz]heptaphene, 6,9-dibromo-)
- 54582-43-3(Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene, 12-bromo-)
- 50637-99-5(6-bromonaphthalene-2-thiol)
- 54961-70-5(Naphthalene, 4-bromo-1,2-dimethyl-)
- 408342-07-4(Tetrabenzo[de,hi,op,st]pentacene, 6,15-dibromo-2,11-diphenyl-)
- 52692-38-3(Naphthalene, 1-bromo-4,5-difluoro-)
- 614735-03-4(Anthracene, 9-bromo-10-[1,1':4',1''-terphenyl]-3-yl-)
- 50638-05-6(1-Naphthalenethiol, 5-bromo-)
- 522616-11-1(9,9'-Bianthracene, 10-bromo-10'-phenyl-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-11-9)1-Bromonaphthalene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Henan Dongyan Pharmaceutical Co., Ltd
(CAS:90-11-9)1-Bromonaphthalene

清らかである:98%
はかる:100kg;t
価格 ($):問い合わせ